molecular formula C8H6BrF2NO2 B6209151 methyl 2-amino-4-bromo-3,6-difluorobenzoate CAS No. 1692564-79-6

methyl 2-amino-4-bromo-3,6-difluorobenzoate

Cat. No. B6209151
CAS RN: 1692564-79-6
M. Wt: 266
InChI Key:
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Description

“Methyl 2-amino-4-bromo-3,6-difluorobenzoate” is a fluorinated aromatic ester . It is also known as "Benzoic acid, 4-amino-2,6-difluoro-, methyl ester (9CI)" .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 2,6-difluorobenzoic acid via esterification with methanol .


Molecular Structure Analysis

The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .


Chemical Reactions Analysis

The molecule is photoactive in solution, but due to the tight packing, the pure molecule was not seen to be photoactive . The absorption bands in the visible region show a separation of about 20 nm as expected for o -fluoroazobenzene .


Physical And Chemical Properties Analysis

The boiling point of the compound is 255.5±40.0 C at 760 mmHg and the melting point is 96-98C . The density is 1.355 .

Scientific Research Applications

Methyl 2-amino-4-bromo-3,6-difluorobenzoate has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and medicine. In biochemistry, this compound has been found to be a useful tool for studying enzyme kinetics, as it can inhibit the activity of certain enzymes. In pharmacology, it has been studied for its potential use as an anti-inflammatory agent. In medicine, this compound has been studied for its potential use in treating certain types of cancer.

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of hepatitis b core protein modulators , suggesting potential targets could be related to viral proteins.

Mode of Action

It’s worth noting that the compound is photoactive in solution , indicating that it may interact with its targets through light-induced mechanisms.

Result of Action

The compound’s photoactivity in solution suggests it may induce structural changes in its targets upon light exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of methyl 2-amino-4-bromo-3,6-difluorobenzoate. For instance, the compound is photoactive in solution, but this photoactivity is inhibited in a tightly packed, crystalline state . This suggests that the physical state and environment of the compound can impact its activity.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-4-bromo-3,6-difluorobenzoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of applications. Additionally, it has been found to be non-toxic and non-irritating. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in solution and has a limited shelf life.

Future Directions

There are a number of potential future directions for methyl 2-amino-4-bromo-3,6-difluorobenzoate research. One potential direction is the study of its potential use in treating certain types of cancer. Additionally, further research could be done to better understand its mechanism of action and to develop more effective and efficient synthesis methods. Finally, further research could be done to explore its potential applications in other fields, such as biochemistry and pharmacology.

Synthesis Methods

Methyl 2-amino-4-bromo-3,6-difluorobenzoate is synthesized through a two-step process. The first step involves the reaction of 2-amino-4-bromobenzoic acid with difluoromethyl bromide, which results in the formation of this compound. The second step involves the reaction of the intermediate compound with anhydrous sodium sulfate to form the final product. Both steps of the reaction are carried out under mild conditions and can be completed in a relatively short amount of time.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-4-bromo-3,6-difluorobenzoate involves the reaction of 2-amino-4-bromo-3,6-difluorobenzoic acid with methanol and a suitable activating agent.", "Starting Materials": [ "2-amino-4-bromo-3,6-difluorobenzoic acid", "Methanol", "Activating agent (e.g. DCC, EDC, HATU)" ], "Reaction": [ "Dissolve 2-amino-4-bromo-3,6-difluorobenzoic acid and activating agent in dry dichloromethane.", "Add methanol dropwise to the reaction mixture while stirring at room temperature.", "Allow the reaction to proceed for several hours until completion.", "Filter the reaction mixture to remove any precipitate.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol).", "Characterize the final product by spectroscopic methods (e.g. NMR, IR, MS)." ] }

CAS RN

1692564-79-6

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266

Purity

95

Origin of Product

United States

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